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Executive Summary
NIBR-17, also known as NVP-BKM120 or Buparlisib, is a potent, orally bioavailable pan-class I

phosphoinositide 3-kinase (PI3K) inhibitor. Developed by Novartis Institutes for BioMedical

Research (NIBR), this compound has been extensively evaluated in preclinical and clinical

studies for its anti-cancer properties. This technical guide provides a comprehensive overview

of the pharmacological profile of NIBR-17, including its mechanism of action, biochemical and

cellular activities, in vivo efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action
NIBR-17 is an ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ,

and p110γ). By binding to the ATP-binding pocket of the PI3K enzyme, NIBR-17 prevents the

phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-

trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to the inhibition of the

PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation,

survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers,

making it a key target for therapeutic intervention.
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The following tables summarize the key quantitative data for NIBR-17, collated from various

preclinical studies.

Table 1: Biochemical Activity of NIBR-17 against Class I PI3K Isoforms

PI3K Isoform IC₅₀ (nM)

p110α 52

p110β 166

p110δ 116

p110γ 262

Data represents the half-maximal inhibitory concentration (IC₅₀) in cell-free biochemical assays.

[1]

Table 2: Cellular Activity of NIBR-17

Cell Line Assay EC₅₀ (µM)

A2780 (Ovarian Cancer) p-Akt (Ser473) Inhibition 0.09

Data represents the half-maximal effective concentration (EC₅₀) for the inhibition of PI3Kα-

mediated Akt phosphorylation at Ser473 in human A2780 cells after 1 hour of treatment.

Table 3: In Vitro Anti-proliferative Activity of NIBR-17 (GI₅₀)

Cell Line Cancer Type GI₅₀ (nM)

A2780 Ovarian 100 - 700

U87MG Glioblastoma 100 - 700

MCF7 Breast 100 - 700

DU145 Prostate 100 - 700
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GI₅₀ represents the concentration required to inhibit cell growth by 50%.[1]

Signaling and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway and Inhibition by
NIBR-17
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PI3K/Akt/mTOR signaling pathway and the inhibitory action of NIBR-17.
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Workflow for determining the biochemical IC₅₀ of NIBR-17.

Experimental Workflow: Cellular p-Akt Inhibition Assay
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Workflow for assessing cellular p-Akt inhibition by NIBR-17.

Detailed Experimental Protocols
Biochemical PI3K Enzyme Assay (ADP-Glo™ Kinase
Assay)
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This protocol is a representative method for determining the in vitro inhibitory activity of NIBR-
17 against purified class I PI3K isoforms.

Materials:

Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

PIP2/PS lipid vesicles (substrate)

NIBR-17 (serially diluted in DMSO)

ATP

PI3K reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.05%

CHAPS)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Procedure:

Prepare serial dilutions of NIBR-17 in DMSO.

In a 384-well plate, add the PI3K enzyme, PIP2/PS substrate, and NIBR-17 dilution (or

DMSO for control).

Initiate the kinase reaction by adding ATP.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay system according to the manufacturer's instructions. This involves a two-step process:

first, depleting the remaining ATP, and second, converting the generated ADP into ATP, which

is then used to generate a luminescent signal.

Measure luminescence using a plate reader.
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Calculate the percent inhibition for each concentration of NIBR-17 relative to the DMSO

control.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular p-Akt (Ser473) Inhibition Assay (Western Blot)
This protocol describes a common method to assess the ability of NIBR-17 to inhibit the PI3K

pathway in a cellular context by measuring the phosphorylation of Akt.

Materials:

Cancer cell line (e.g., A2780)

Cell culture medium and supplements

NIBR-17 (serially diluted in DMSO)

Growth factor (e.g., IGF-1) for pathway stimulation

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffers

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells in 6-well plates and allow them to adhere.
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Serum-starve the cells to reduce basal PI3K pathway activity.

Pre-treat the cells with various concentrations of NIBR-17 or DMSO for a specified time

(e.g., 1-2 hours).

Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for a short period (e.g.,

15-30 minutes).

Wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the lysates.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Block the membrane and incubate with the primary antibody against p-Akt (Ser473).

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Visualize the bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total Akt to normalize for protein

loading.

Quantify the band intensities and calculate the ratio of p-Akt to total Akt.

Determine the EC₅₀ value by plotting the normalized p-Akt levels against the concentration of

NIBR-17.

In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of

NIBR-17 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Cancer cell line (e.g., U87MG glioblastoma or A2780 ovarian cancer cells)
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NIBR-17 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously implant cancer cells into the flank of the mice.

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer NIBR-17 orally at a predetermined dose and schedule (e.g., daily). Administer the

vehicle to the control group.

Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume

can be calculated using the formula: (Length x Width²) / 2.

Monitor the body weight and general health of the mice throughout the study as a measure

of toxicity.

Continue treatment for a specified duration or until the tumors in the control group reach a

predetermined size.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion
NIBR-17 (NVP-BKM120) is a well-characterized pan-class I PI3K inhibitor with potent

biochemical and cellular activity. It effectively inhibits the PI3K/Akt/mTOR signaling pathway,

leading to anti-proliferative effects in various cancer cell lines and tumor growth inhibition in in

vivo models. The data and protocols presented in this technical guide provide a solid

foundation for researchers and drug development professionals working with this compound
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and other PI3K inhibitors. Further investigation into its clinical efficacy and potential for

combination therapies is ongoing.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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